N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, also known as BQS, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BQS is a small molecule that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research studies.
Scientific Research Applications
Organic Synthesis Applications
Cyanation of C-H Bonds : Employing related sulfonamide compounds in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds allows for the synthesis of various benzonitrile derivatives in good to excellent yields. This methodology contributes to the formal synthesis of isoquinoline alkaloids, such as menisporphine (Manthena et al., 2013).
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, with several compounds showing potency and efficacy superior to that of the reference drug Doxorubicin (Alqasoumi et al., 2010).
Antimicrobial Activity : The synthesis of novel sulfonamide derivatives, including a focus on 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its metal complexes, showed significant antimicrobial activity against various strains of bacteria and fungi (Vanparia et al., 2010).
Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells, leading to pro-apoptotic effects. This highlights their potential use in cancer therapy (Cumaoğlu et al., 2015).
Material Science and Other Applications
Antioxidant Additives for Lubricating Oils : Certain quinazolinone derivatives have been evaluated as antioxidant additives for lubricating oils, with some compounds showing high antioxidant activity. This research suggests their potential use in improving the performance and longevity of lubricating oils (Habib et al., 2014).
Amination of Methylarenes : A biocompatible iron-catalyzed amination of methylarenes using N-fluorobenzenesulfonimide has been developed. This method provides a direct way to convert methylarenes to benzylic amines, important structural units in drug development (Bao et al., 2019).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-11-21(12-8-17)29(27,28)24-20-10-13-22-19(15-20)9-14-23(26)25(22)16-18-5-3-2-4-6-18/h2-8,10-13,15,24H,9,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZINMESDQTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide |
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